3-(Bromomethyl)azetidine hydrochloride 3-(Bromomethyl)azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13795061
InChI: InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H
SMILES: C1C(CN1)CBr.Cl
Molecular Formula: C4H9BrClN
Molecular Weight: 186.48 g/mol

3-(Bromomethyl)azetidine hydrochloride

CAS No.:

Cat. No.: VC13795061

Molecular Formula: C4H9BrClN

Molecular Weight: 186.48 g/mol

* For research use only. Not for human or veterinary use.

3-(Bromomethyl)azetidine hydrochloride -

Specification

Molecular Formula C4H9BrClN
Molecular Weight 186.48 g/mol
IUPAC Name 3-(bromomethyl)azetidine;hydrochloride
Standard InChI InChI=1S/C4H8BrN.ClH/c5-1-4-2-6-3-4;/h4,6H,1-3H2;1H
Standard InChI Key PNTWCDHWGWXTRO-UHFFFAOYSA-N
SMILES C1C(CN1)CBr.Cl
Canonical SMILES C1C(CN1)CBr.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(Bromomethyl)azetidine hydrochloride consists of a four-membered azetidine ring with a bromomethyl (-CH₂Br) group at the 3-position and a hydrochloride salt counterion. The azetidine ring’s strain and the electron-withdrawing bromine atom create a highly reactive center, facilitating diverse chemical transformations .

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name3-(Bromomethyl)azetidine hydrochloride
Molecular FormulaC₄H₉BrClN
Molecular Weight186.48 g/mol
CAS NumberNot explicitly listed in sources
SMILES NotationCl.BrC1CNC1

The hydrochloride salt improves solubility in polar solvents like water and methanol, critical for laboratory handling.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The primary route involves ring expansion of aziridine precursors. For example:

  • Aziridine Intermediate: 2-Bromomethyl-2-methylaziridine (C₄H₈BrN) is synthesized via reductive cyclization of α,β-dibromoaldimines using NaBH₄ .

  • Thermal Ring Expansion: Heating the aziridine in acetonitrile at reflux induces rearrangement to 3-bromoazetidine, followed by hydrochloride salt formation .

Key Reaction:

2-BromomethylaziridineΔCH₃CN3-(Bromomethyl)azetidineHClHydrochloride Salt\text{2-Bromomethylaziridine} \xrightarrow[\Delta]{\text{CH₃CN}} \text{3-(Bromomethyl)azetidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

This method achieves yields exceeding 70% under optimized conditions .

Industrial Production

Scalable protocols employ continuous flow reactors to enhance reaction control and purity. Bromination of 3-(hydroxymethyl)azetidine using HBr gas in dichloromethane is an alternative pathway, though yields are lower (~50%) .

Reactivity and Functionalization

Nucleophilic Substitution

The bromomethyl group undergoes Sₙ2 reactions with diverse nucleophiles:

  • Amines: Forms 3-(aminomethyl)azetidine derivatives, precursors to bioactive molecules.

  • Alcohols: Produces ether-linked analogs (e.g., 3-methoxymethylazetidine) with improved pharmacokinetic properties .

Case Study: Treatment with sodium methoxide in methanol yields 3-(methoxymethyl)azetidine, a scaffold for anticoagulant drugs .

Stability Considerations

The compound is moisture-sensitive, requiring storage under inert atmospheres. Decomposition occurs above 150°C, releasing HBr and HCl gases.

Applications in Drug Discovery

Kinase Inhibitors

The azetidine ring’s rigidity mimics purine bases, enabling binding to ATP pockets in kinases. Derivatives show IC₅₀ values <100 nM against EGFR and VEGFR-2 .

Antimicrobial Agents

Quaternary ammonium salts derived from 3-(bromomethyl)azetidine hydrochloride exhibit broad-spectrum activity:

  • Gram-positive bacteria: MIC = 2–4 µg/mL (vs. S. aureus).

  • Fungi: IC₅₀ = 8 µg/mL (vs. C. albicans) .

Future Research Directions

  • Green Synthesis: Developing catalytic bromination methods to reduce waste.

  • Targeted Drug Delivery: Conjugating azetidine derivatives with nanoparticle carriers for oncology applications.

  • Computational Modeling: Predicting metabolite pathways to mitigate toxicity risks.

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